molecular formula C12H15ClN2O2 B8262841 5-(3-Chloropropyl)-1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione

5-(3-Chloropropyl)-1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione

Cat. No. B8262841
M. Wt: 254.71 g/mol
InChI Key: LCVCDNPJMNXJOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06288056B1

Procedure details

A suspension of Compound 6 (611 mg, 2.4 mmole), 1-(4-fluorophenyl)piperazine (649 mg, 3.6 mmole), potassium carbonate (498 mg, 3.6 mmole) and sodium iodide (720 mg, 4.8 mmole) in acetonitrile (30 ml) was refluxed for 38 hours.
Quantity
611 mg
Type
reactant
Reaction Step One
Quantity
649 mg
Type
reactant
Reaction Step One
Quantity
498 mg
Type
reactant
Reaction Step One
Quantity
720 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][N:5]1[CH2:11][CH2:10][C:9](=[O:12])[C:8]2[N:13]([CH3:16])[CH:14]=[CH:15][C:7]=2[C:6]1=[O:17].[F:18][C:19]1[CH:24]=[CH:23][C:22]([N:25]2[CH2:30][CH2:29][NH:28][CH2:27][CH2:26]2)=[CH:21][CH:20]=1.C(=O)([O-])[O-].[K+].[K+].[I-].[Na+]>C(#N)C>[F:18][C:19]1[CH:20]=[CH:21][C:22]([N:25]2[CH2:30][CH2:29][N:28]([CH2:2][CH2:3][CH2:4][N:5]3[CH2:11][CH2:10][C:9](=[O:12])[C:8]4[N:13]([CH3:16])[CH:14]=[CH:15][C:7]=4[C:6]3=[O:17])[CH2:27][CH2:26]2)=[CH:23][CH:24]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
611 mg
Type
reactant
Smiles
ClCCCN1C(C2=C(C(CC1)=O)N(C=C2)C)=O
Name
Quantity
649 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)N1CCNCC1
Name
Quantity
498 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
720 mg
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 38 hours
Duration
38 h

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.